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Introduction
The Bromodomain and PHD Finger-containing (BRPF) family of proteins, comprising BRPF1,

BRPF2, and BRPF3, are critical epigenetic regulators that function as scaffolding proteins for

histone acetyltransferase (HAT) complexes.[1][2] These proteins play a pivotal role in

chromatin remodeling and gene transcription by recognizing acetylated lysine residues on

histone tails via their conserved bromodomain. Dysregulation of BRPF bromodomain activity

has been increasingly implicated in a range of diseases, most notably in various cancers and

neurodevelopmental disorders, making them attractive targets for therapeutic intervention.[3][4]

[5] This technical guide provides an in-depth overview of the role of BRPF bromodomains in

disease, with a focus on quantitative data, detailed experimental methodologies, and the

intricate signaling pathways they govern.

BRPF Bromodomains: Structure, Function, and
Disease Association
The BRPF proteins, BRPF1, BRPF2, and BRPF3, are key components of the MOZ/MORF

(KAT6A/KAT6B) and HBO1 (KAT7) HAT complexes.[2][6][7] They act as molecular scaffolds,

essential for the assembly and enzymatic activity of these complexes, which primarily acetylate

histones H3 and H4.[2][7][8] This acetylation neutralizes the positive charge of lysine residues,
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weakening the interaction between histones and DNA, and creating a more open chromatin

structure that is permissive for transcription.

BRPF1 is the most extensively studied member of the family. It is a crucial component of the

MOZ/MORF HAT complexes and is indispensable for embryonic development, particularly

hematopoiesis and neurogenesis.[4][9] Germline mutations in BRPF1 are associated with

Intellectual Developmental Disorder with Dysmorphic Facies and Ptosis (IDDDFP), a rare

neurodevelopmental syndrome.[3][10][11][12] Somatic mutations and overexpression of

BRPF1 have been linked to various cancers, including acute myeloid leukemia (AML),

medulloblastoma, and hepatocellular carcinoma (HCC).[3][5][9][13] In HCC, BRPF1 promotes

tumor progression by upregulating the expression of oncogenes such as E2F2 and EZH2.[9]

BRPF2 (also known as BRD1) preferentially associates with the HBO1 HAT complex.[2][14]

This complex is vital for global H3K14 acetylation and plays a critical role in fetal liver

erythropoiesis.[14][15] Disruption of the BRPF2-HBO1 complex leads to severe anemia in

mouse models.[14] Polymorphisms in the BRPF2 gene have also been linked to schizophrenia

and bipolar disorder.[2]

BRPF3 also functions as a scaffold for the HBO1 HAT complex.[15][16] The BRPF3-HBO1

complex is specifically involved in the acetylation of H3K14 at DNA replication origins, playing a

crucial role in the initiation of DNA replication.[6][15][16][17] Elevated expression of BRPF3 has

been observed in high-grade serous ovarian carcinoma.[15]

Quantitative Data: BRPF Bromodomain Inhibitors
The development of small molecule inhibitors targeting BRPF bromodomains is an active area

of research. These inhibitors offer a promising avenue for therapeutic intervention in diseases

driven by aberrant BRPF activity. The following tables summarize the quantitative data for

selected BRPF bromodomain inhibitors.
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Inhibitor Target(s)
Assay
Type

IC50 (nM) Kd (nM)

Selectivit
y
Highlight
s

Referenc
e

OF-1 Pan-BRPF - -

BRPF1B:

100,

BRPF2:

500

Pan-

inhibitor for

BRPF1B

and

BRPF2

[18]

NI-57 Pan-BRPF
NanoBRET

, FRAP
- -

Pan-

inhibitor for

BRPF

family,

preferential

for

BRPF1/2

over

BRPF3

[18]

PFI-4 BRPF1B TR-FRET 80 -

Highly

selective

for

BRPF1B

isoform

[18]

GSK5959 BRPF1 TR-FRET 80 -

>100-fold

selective

for BRPF1

over

BRPF2

and >1000-

fold over

BRPF3

[9]
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BAY-140 BRPF1/2 TR-FRET

BRPF1:

30,

BRPF2:

380

-

Preferential

for BRPF1

over

BRPF2

[19]

BAY-496 BRPF1/2 TR-FRET

BRPF1:

20,

BRPF2:

160

-

Preferential

for BRPF1

over

BRPF2

[19]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of BRPF

bromodomains and their inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay
TR-FRET is a robust, high-throughput assay for quantifying the binding of bromodomains to

acetylated histone peptides and for screening inhibitors.

Principle: The assay measures the energy transfer between a donor fluorophore (e.g.,

Europium cryptate) conjugated to the bromodomain and an acceptor fluorophore (e.g., XL665)

conjugated to a biotinylated, acetylated histone peptide. Binding brings the fluorophores into

proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in

the FRET signal.

Detailed Methodology:

Reagent Preparation:

Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05%

Tween-20.

Dilute recombinant His-tagged BRPF bromodomain protein and biotinylated acetylated

histone H4 peptide (e.g., H4K12ac) in Assay Buffer to desired concentrations.
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Prepare inhibitor solutions by serial dilution in DMSO and then dilute in Assay Buffer.

Prepare detection reagents: Europium cryptate-labeled anti-His antibody and Streptavidin-

XL665.

Assay Procedure (384-well plate format):

Add 2 µL of inhibitor solution or DMSO (vehicle control) to each well.

Add 4 µL of the BRPF bromodomain protein solution.

Add 4 µL of the biotinylated acetylated histone peptide solution.

Incubate at room temperature for 30 minutes.

Add 5 µL of the anti-His-Europium cryptate antibody solution.

Add 5 µL of the Streptavidin-XL665 solution.

Incubate at room temperature for 1 hour in the dark.

Data Acquisition and Analysis:

Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and

620 nm after excitation at 320 nm.

Calculate the FRET ratio (665 nm / 620 nm) * 10,000.

Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for a saturating

concentration of a known inhibitor).

Plot the normalized response against the inhibitor concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
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AlphaScreen is another sensitive, bead-based proximity assay suitable for high-throughput

screening of bromodomain inhibitors.

Principle: The assay utilizes donor and acceptor beads. The donor bead, upon excitation at 680

nm, generates singlet oxygen. If an acceptor bead is in close proximity, the singlet oxygen

triggers a chemiluminescent signal at 520-620 nm. The BRPF bromodomain is typically tagged

with GST and binds to glutathione-coated acceptor beads, while a biotinylated acetylated

histone peptide binds to streptavidin-coated donor beads.

Detailed Methodology:

Reagent Preparation:

Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA.

Dilute GST-tagged BRPF bromodomain protein and biotinylated acetylated histone

peptide in Assay Buffer.

Prepare inhibitor solutions as described for the TR-FRET assay.

Prepare suspensions of Streptavidin-Donor beads and Glutathione-Acceptor beads in

Assay Buffer.

Assay Procedure (384-well plate format):

Add 2.5 µL of inhibitor solution or DMSO to each well.

Add 2.5 µL of the GST-BRPF bromodomain protein solution.

Incubate for 15 minutes at room temperature.

Add 2.5 µL of the biotinylated acetylated histone peptide solution.

Incubate for 15 minutes at room temperature.

Add 2.5 µL of the pre-mixed Donor and Acceptor bead suspension.

Incubate for 1 hour at room temperature in the dark.
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Data Acquisition and Analysis:

Read the plate on an AlphaScreen-compatible plate reader.

Normalize the data and calculate IC50 values as described for the TR-FRET assay.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing

a complete thermodynamic profile of the interaction, including the dissociation constant (Kd),

stoichiometry (n), and enthalpy (ΔH).

Detailed Methodology:

Sample Preparation:

Dialyze the purified BRPF bromodomain protein and synthesize the acetylated histone

peptide in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

Thoroughly degas both the protein and peptide solutions.

Determine the accurate concentrations of the protein and peptide.

ITC Experiment:

Load the BRPF bromodomain solution (e.g., 20-50 µM) into the sample cell of the

calorimeter.

Load the acetylated histone peptide solution (e.g., 200-500 µM) into the injection syringe.

Set the experimental parameters (temperature, stirring speed, injection volume, and

spacing). A typical experiment consists of an initial injection followed by 20-30 subsequent

injections.

Perform a control titration of the peptide into the buffer to determine the heat of dilution.

Data Analysis:

Subtract the heat of dilution from the experimental data.
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Integrate the peaks of the thermogram to obtain the heat change per injection.

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to

determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be

calculated.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways and experimental workflows involving BRPF bromodomains.
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Caption: BRPF1 signaling pathway in cancer.
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Caption: Role of BRPF3 in DNA replication initiation.
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Caption: TR-FRET experimental workflow.

Conclusion
The BRPF family of bromodomain-containing proteins are emerging as critical players in the

epigenetic regulation of gene expression, with profound implications for human health and

disease. Their roles as essential scaffolding components of major HAT complexes place them

at the nexus of chromatin modification and transcriptional control. The strong association of

BRPF1 with cancer and neurodevelopmental disorders, BRPF2 with hematopoiesis, and

BRPF3 with DNA replication underscores their non-redundant and vital functions. The

development of potent and selective small molecule inhibitors targeting BRPF bromodomains

represents a promising therapeutic strategy. The quantitative data and detailed experimental

protocols provided in this guide are intended to facilitate further research and drug discovery

efforts aimed at modulating the activity of these important epigenetic readers. A deeper

understanding of the intricate signaling pathways they regulate will be paramount to the

successful clinical translation of BRPF-targeted therapies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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